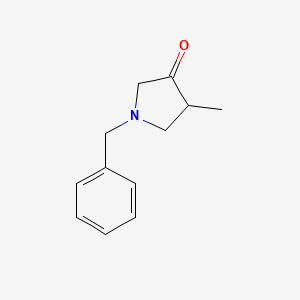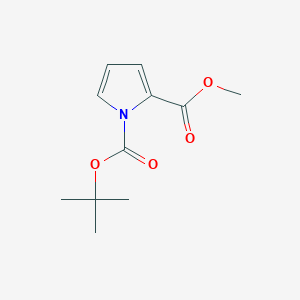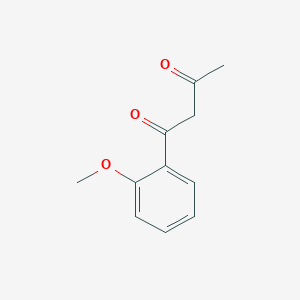
1-Bencil-4-metilpirrolidin-3-ona
Descripción general
Descripción
1-Benzyl-4-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-Benzyl-4-methylpyrrolidin-3-one, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis route for 1-Benzyl-4-methylpyrrolidin-3-one is not available in the search results.Molecular Structure Analysis
The InChI code for 1-Benzyl-4-methylpyrrolidin-3-one is 1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 . This indicates the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Physical And Chemical Properties Analysis
1-Benzyl-4-methylpyrrolidin-3-one is a liquid at room temperature . It has a molecular weight of 189.25 .Aplicaciones Científicas De Investigación
Farmacología
1-Bencil-4-metilpirrolidin-3-ona: y sus derivados son significativos en farmacología debido a su papel como andamios bioactivos. Están involucrados en la síntesis de compuestos con diversas actividades biológicas, incluyendo efectos antimicrobianos, antiinflamatorios, anticancerígenos, antidepresivos y anticonvulsivos . Estas propiedades los hacen valiosos para desarrollar nuevos medicamentos destinados a tratar diversas infecciones y enfermedades.
Síntesis Orgánica
En química orgánica, This compound sirve como un intermedio versátil. Se utiliza en la síntesis de moléculas complejas, incluidos productos naturales y posibles agentes terapéuticos. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un valioso bloque de construcción para crear nuevas entidades químicas .
Ciencia de Materiales
Los derivados del compuesto tienen aplicaciones potenciales en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades físicas y químicas específicas. Si bien no se encontraron aplicaciones directas en la ciencia de los materiales en la búsqueda, se han utilizado compuestos relacionados de pirrolidinona para mejorar las propiedades de los materiales, lo que indica una posible vía de investigación para This compound en este campo .
Química Analítica
En química analítica, This compound podría utilizarse como un compuesto estándar o de referencia en diversos métodos cromatográficos y espectroscópicos. Su estructura y propiedades bien definidas permiten la identificación y cuantificación precisas de sustancias relacionadas en mezclas complejas .
Bioquímica
Este compuesto también es relevante en bioquímica, donde puede utilizarse para estudiar las interacciones enzima-sustrato, particularmente las que involucran enzimas o receptores basados en pirrolidinona. Sus características estructurales lo hacen adecuado para sondear los sitios activos de las enzimas y comprender las vías bioquímicas que puede influir .
Ciencia Ambiental
Si bien no se identificaron aplicaciones ambientales específicas para This compound, sus derivados podrían investigarse por su impacto ambiental, biodegradabilidad y posible uso en química verde. La investigación en esta área podría conducir al desarrollo de métodos y materiales sintéticos respetuosos con el medio ambiente .
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring, a key feature of 1-Benzyl-4-methylpyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 1-Benzyl-4-methylpyrrolidin-3-one and similar compounds could have potential applications in drug discovery and development.
Propiedades
IUPAC Name |
1-benzyl-4-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXHIJHCRCPVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497980 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69079-25-0 | |
| Record name | 1-Benzyl-4-methylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-methylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)




![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B1600919.png)



![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)


